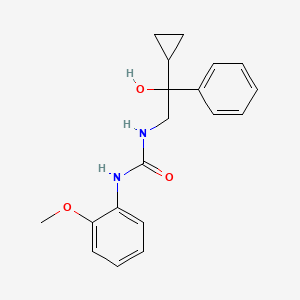![molecular formula C11H14ClN B2966123 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 83249-11-0](/img/structure/B2966123.png)
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 83249-11-0 . It has a molecular weight of 195.69 .
Synthesis Analysis
The synthesis of this compound has been achieved via metal-free homolytic aromatic alkylation of benzene . This method provides an expedient and versatile approach to this potentially useful BCP derivative .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point range of 227-230 degrees Celsius .Scientific Research Applications
1. Synthesis and Chemical Properties
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is studied for its unique synthesis and chemical properties. Wiberg et al. (1993) developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to related compounds, including amines, exploring their pK a values and kinetic acidity (Wiberg, Ross, Isbell, & Mcmurdie, 1993). Additionally, Goh et al. (2014) described a scalable route to synthesize this compound from 1-azido-3-iodobicyclo[1.1.1]pentane, providing an alternative synthesis method (Goh, Tam, Bernardo, Cheong, Johannes, William, & Adsool, 2014).
2. Bioisostere Applications
Bicyclo[1.1.1]pentanes, including 3-Phenylbicyclo[1.1.1]pentan-1-amine, are effective bioisosteres for aromatic rings and tert-butyl groups. Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, indicating its potential in pharmaceutically relevant amines (Hughes, Scarlata, Chen, Burch, & Gleason, 2019). Stepan et al. (2012) explored its use in the design of a potent and orally active γ-secretase inhibitor, highlighting its role in improving drug-like properties (Stepan, Subramanyam, Efremov, Dutra, O'Sullivan, Dirico, McDonald, Won, Dorff, Nolan, Becker, Pustilnik, Riddell, Kauffman, Kormos, Zhang, Lu, Capetta, Green, Karki, Sibley, Atchison, Hallgren, Oborski, Robshaw, Sneed, & O’Donnell, 2012).
3. Pharmaceutical Synthesis
This compound has been investigated for its potential in the synthesis of novel pharmaceuticals. Wissler et al. (2007) reported the synthesis of a new potential analgesic, highlighting the pharmaceutical applications of this compound (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).
4. High Energy Density Materials
This compound has also been studied in the context of high energy density materials (HEDMs). Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes for potential defense applications, examining their energetic characteristics and stability (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .
Future Directions
The potential utility of the BCP motif, as a contemporary lead optimization tactic, has generated substantial interest in medicinal chemistry . The development of efficient synthetic protocols for compounds like 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is crucial to facilitate this inquisitiveness . Future research may focus on exploring the biological activities of this compound and developing more efficient synthesis methods.
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYVHMHCFPJPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83249-11-0 |
Source


|
| Record name | 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)


![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)


![N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2966062.png)

